molecular formula C7H13NO2 B2469876 2-Oxa-5-azaspiro[3.5]nonan-8-ol CAS No. 1367733-13-8

2-Oxa-5-azaspiro[3.5]nonan-8-ol

Cat. No.: B2469876
CAS No.: 1367733-13-8
M. Wt: 143.186
InChI Key: IZFSAOUCDKFZJA-LURJTMIESA-N
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Description

2-Oxa-5-azaspiro[3.5]nonan-8-ol (CAS 2306262-15-5) is a high-value spirocyclic building block of significant interest in modern drug discovery. This compound features a unique three-dimensional architecture that is highly desirable for exploring complex chemical space and modulating the properties of drug candidates . The spiro[3.5]nonane core, which combines oxetane and piperidine-like rings, provides a rigid scaffold that can enhance target affinity and selectivity by projecting substituents into specific vectors in 3D space . Incorporating spirocyclic systems like this one is a strategic approach to improve key pharmaceutical properties, including aqueous solubility, metabolic stability, and the overall drug-likeness of lead compounds . This scaffold is particularly relevant in the synthesis of potential therapeutic agents. Spirocyclic structures of this nature are investigated as key intermediates in the development of compounds targeting viral proteases and sigma receptors . Furthermore, related spiro[3.5]nonane architectures are utilized in advanced research programs, such as the optimization of small-molecule entry inhibitors for Ebola and Marburg viruses, highlighting the value of this structural motif in pioneering antiviral research . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

(8S)-2-oxa-5-azaspiro[3.5]nonan-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-6-1-2-8-7(3-6)4-10-5-7/h6,8-9H,1-5H2/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFSAOUCDKFZJA-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(CC1O)COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC2(C[C@H]1O)COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-5-azaspiro[3.5]nonan-8-ol typically involves the condensation of appropriate starting materials followed by cyclization reactions. One common method includes the reaction of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, leading to the formation of the spirocyclic structure . The reaction conditions often involve the use of formic acid and Oxone® as oxidizing agents to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-5-azaspiro[3.5]nonan-8-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Oxone® in formic acid.

    Reducing Agents: Sodium borohydride.

    Solvents: Common solvents include dichloromethane and ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ring-fused benzimidazoles .

Scientific Research Applications

2-Oxa-5-azaspiro[3.5]nonan-8-ol has several scientific research applications:

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and properties of 2-Oxa-5-azaspiro[3.5]nonan-8-ol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications References
This compound C₈H₁₃NO₂ 155.19 Hydroxyl (-OH), ether (oxa), amine Bioactive scaffold, drug discovery
5-Benzyl-2-Oxa-5-azaspiro[3.5]nonan-8-ol C₁₄H₁₉NO₂ 233.31 Benzyl, hydroxyl, ether, amine Intermediate in synthetic chemistry; enhanced lipophilicity
5-Oxaspiro[3.5]nonan-8-ol C₈H₁₄O₂ 142.20 Hydroxyl, ether (5-oxa) Solubility: ~20 mg/mL in DMSO; used in polymer chemistry
5-Oxa-2-azaspiro[3.5]nonan-8-one C₇H₁₁NO₂ 141.17 Ketone, ether (5-oxa), amine Reactive intermediate for acylations
5-Boc-8-oxo-2-oxa-5-azaspiro[3.5]nonane C₁₂H₁₉NO₄ 241.28 Boc-protected amine, ketone, ether Stabilized amine for peptide synthesis
Key Observations:

Position of Heteroatoms: The substitution of oxygen (oxa) at the 2- vs. 5-position (e.g., 2-oxa vs. For instance, 5-Oxaspiro[3.5]nonan-8-ol lacks the amine group, reducing its polarity compared to this compound . The 5-azaspiro configuration in the target compound introduces basicity from the amine, which is absent in 5-oxa analogs .

Functional Group Effects: Benzyl Group: 5-Benzyl-2-Oxa-5-azaspiro[3.5]nonan-8-ol exhibits increased lipophilicity (logP ~2.5) compared to the parent compound, making it more membrane-permeable but less water-soluble . Ketone vs. Hydroxyl: The ketone in 5-Oxa-2-azaspiro[3.5]nonan-8-one enables nucleophilic additions (e.g., Grignard reactions), whereas the hydroxyl group in the target compound allows for hydrogen bonding and derivatization via esterification .

Physicochemical Properties

  • Solubility: this compound is moderately soluble in polar solvents (e.g., DMSO, ethanol) due to its hydroxyl and amine groups. 5-Oxaspiro[3.5]nonan-8-ol shows higher solubility in aprotic solvents (~20 mg/mL in DMSO) owing to its ether-dominated structure .
  • Stability: Boc-protected derivatives (e.g., 5-Boc-8-oxo-2-oxa-5-azaspiro[3.5]nonane) are stable at room temperature, whereas the hydroxyl group in the target compound necessitates storage at 2–8°C to prevent oxidation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Oxa-5-azaspiro[3.5]nonan-8-ol, and how can purity (>95%) be ensured?

  • Methodological Answer : The compound can be synthesized via spiroannulation reactions, leveraging bicyclic intermediates such as 1-azaspiro[3.5]nonan-2-one derivatives. For purity optimization, HPLC or preparative chromatography with Chromolith® columns (high-resolution reversed-phase) is recommended. Catalytic hydrogenation or recrystallization in polar solvents (e.g., ethanol/water mixtures) can further refine purity, as noted in spirocyclic compound synthesis protocols .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use tandem techniques:

  • NMR : Analyze sp³ hybridized carbons (δ 1.3–2.0 ppm for methylene/methyl groups) and hydroxyl protons (δ 7.3–8.0 ppm, broad singlet) .
  • FT-IR : Confirm the lactam carbonyl stretch (~1750 cm⁻¹) and hydroxyl (-OH) stretch (~3200–3600 cm⁻¹) .
  • LC-MS : Monitor molecular ion peaks (e.g., m/z 293.68 for C₁₂H₁₁ClF₃NO₂ analogs) and isotopic patterns for halogenated impurities .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA HCS guidelines:

  • Use nitrile gloves (impermeable to organic solvents) and fume hoods to avoid inhalation.
  • Avoid skin/eye contact; rinse immediately with water for 15 minutes if exposed.
  • Store separately from foodstuffs and oxidizing agents, as recommended for structurally similar spirocyclic amines .

Advanced Research Questions

Q. How do stereochemical variations in the spiro[3.5]nonane core affect bioactivity, and what strategies resolve chiral center ambiguities?

  • Methodological Answer : Stereoisomers (e.g., (5R,6S)-rel configurations) can be resolved via chiral HPLC using Purospher®STAR columns with cellulose-based stationary phases. Bioactivity assays (e.g., enzyme inhibition) should compare enantiomers. Computational modeling (DFT or MD simulations) can predict steric/electronic effects of substituents like the 8-hydroxyl group .

Q. What contradictions exist in reported purity data for this compound analogs, and how can these be reconciled?

  • Methodological Answer : Discrepancies (e.g., 95% purity in commercial catalogs vs. trace impurities in synthesis studies) arise from differing analytical methods. Cross-validate using:

  • GC-MS : Detect volatile byproducts (e.g., residual solvents).
  • Elemental Analysis : Verify stoichiometry (e.g., C₁₀H₁₈Cl₂N₄O analogs require <0.5% deviation in C/H/N ratios) .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 1–13) at 25–60°C for 24–72 hours; monitor degradation via UV-Vis (λ ~270 nm for aromatic analogs) .
  • Thermal Stability : Use TGA/DSC to identify decomposition thresholds (>150°C for most spirocycles) .

Q. What role does the 8-hydroxyl group play in intermolecular interactions, and how can this be exploited in drug design?

  • Methodological Answer : The hydroxyl group enhances hydrogen-bonding with targets (e.g., enzyme active sites). Structure-activity relationship (SAR) studies should derivatize this group (e.g., acetylation, phosphorylation) and assess binding via SPR or ITC. Crystallography (e.g., PDB: A1H5F analogs) can visualize interactions .

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